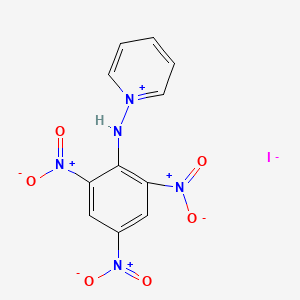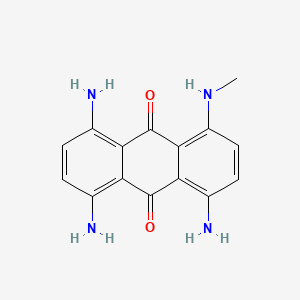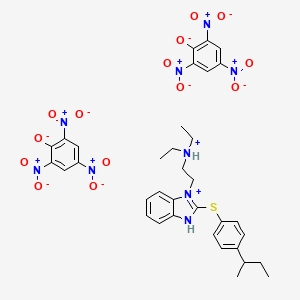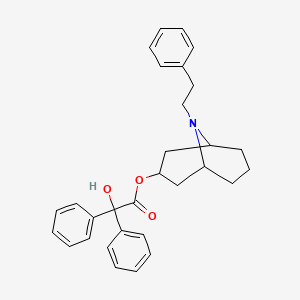
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenethyl-9-azabicyclo(331)nonan-3-beta-ol benzilate is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, such as a phenethylamine derivative, with a bicyclic ketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, protecting groups may be employed to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Purification methods, including recrystallization and chromatography, are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various conditions.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one
- 9-Cyclohexylbicyclo(3.3.1)nonan-9-ol
- 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one
Uniqueness
Compared to similar compounds, 9-Phenethyl-9-azabicyclo(3.3.1)nonan-3-beta-ol benzilate stands out due to its phenethyl group, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6606-09-3 |
|---|---|
Molecular Formula |
C30H33NO3 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
[9-(2-phenylethyl)-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C30H33NO3/c32-29(30(33,24-13-6-2-7-14-24)25-15-8-3-9-16-25)34-28-21-26-17-10-18-27(22-28)31(26)20-19-23-11-4-1-5-12-23/h1-9,11-16,26-28,33H,10,17-22H2 |
InChI Key |
MBLNYIIHNHIOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


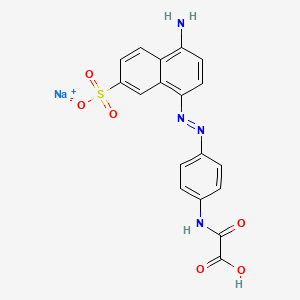
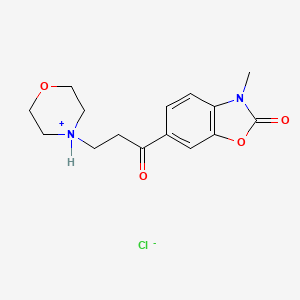
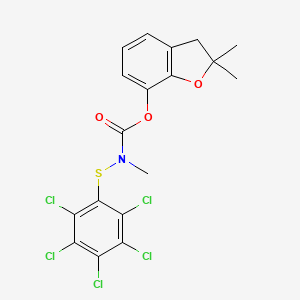
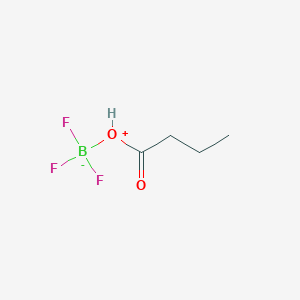
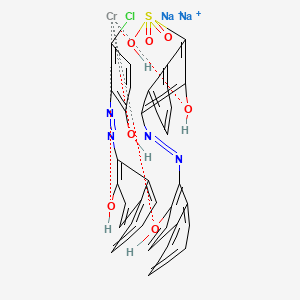
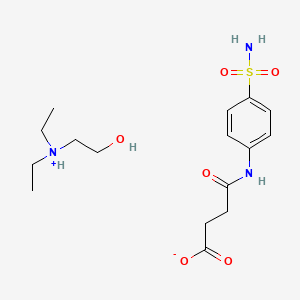
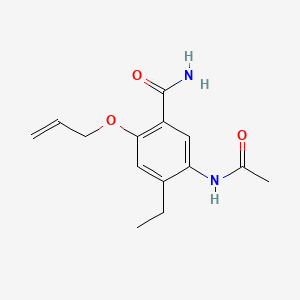
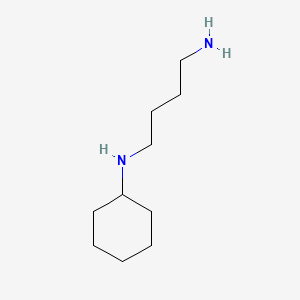
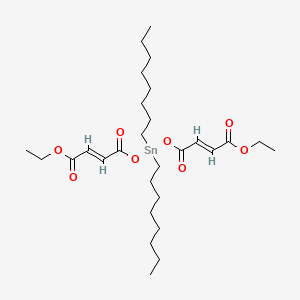
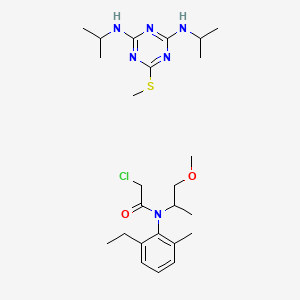
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
